molecular formula C14H16N6O3 B2617456 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one CAS No. 850193-43-0

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one

Cat. No.: B2617456
CAS No.: 850193-43-0
M. Wt: 316.321
InChI Key: IFICYTSLKNARON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a key enzyme that hydrolyzes cyclic nucleotides cAMP and cGMP. By elevating intracellular second messenger levels, this compound modulates signaling pathways critical in various disease contexts. Its primary research value lies in investigating pathological processes related to the heart and brain. Preclinical studies have utilized this inhibitor to explore potential therapeutic strategies for heart failure and cardiac hypertrophy, as PDE1 inhibition can promote vasodilation and mitigate maladaptive remodeling. Furthermore, its application extends to neuropharmacology, where it is used to study cognitive function and diseases like Alzheimer's, given the role of PDE1 in neuronal signaling and its high expression in the brain. Researchers also employ this tool compound to dissect the complex cross-talk between calcium and cyclic nucleotide signaling pathways, providing insights into novel mechanisms for intervention in a range of disorders. https://www.nature.com/articles/s41598-021-92705-y https://jpet.aspetjournals.org/content/372/1/82

Properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c1-19-11-10(12(22)18-14(19)23)20(5-6-21)13(17-11)16-8-9-3-2-4-15-7-9/h2-4,7,21H,5-6,8H2,1H3,(H,16,17)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFICYTSLKNARON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the purine ring is achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Alkylation: The 2-hydroxyethyl group is introduced via alkylation reactions, often using ethylene oxide or similar reagents.

    Amination: The pyridin-3-ylmethylamino group is introduced through nucleophilic substitution reactions, where the purine derivative reacts with pyridin-3-ylmethylamine under basic conditions.

    Methylation: The methyl group at the 3-position is typically introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

Medically, this compound shows promise as a therapeutic agent. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral or anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid function by intercalating into the DNA or RNA strands. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents at positions 7 and 8 (Table 1). Key structural and physicochemical differences are highlighted below:

Table 1: Structural and Analytical Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position 7) Substituents (Position 8) TLC (Rf) / Solvent System Key NMR Shifts (δ, CDCl₃) Reference ID
Target Compound 7-(2-hydroxyethyl) 8-[(pyridin-3-ylmethyl)amino] N/A N/A N/A
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one 7-(3-methylbenzyl) 8-[(2-hydroxyethyl)amino] N/A N/A
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one 7-(3-phenylpropyl) 8-[(2-hydroxyethyl)amino] N/A N/A
6-Hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one 7-[2-hydroxy-3-(3-methylphenoxy)propyl] 8-[(2-hydroxyethyl)amino] N/A N/A
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione 7-(2-phenoxyethyl) 8-[(2-hydroxyethyl)amino] N/A N/A
2-[8-(Diethylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide 7-acetamide 8-(diethylamino) N/A N/A
6-Amino-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]-7-[4-(cyclohexyloxy)phenyl]-7,9-dihydro-8H-purin-8-one 7-[4-(cyclohexyloxy)phenyl] 9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl] Rf 0.44 (ethyl acetate:methanol 19:1) δ 1.22–2.46 (alkyl), 7.29–7.36 (aromatic)
6-Amino-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]-7-[4-(4-chlorophenoxy)phenyl]-7,9-dihydro-8H-purin-8-one 7-[4-(4-chlorophenoxy)phenyl] 9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl] Rf 0.28 (ethyl acetate) δ 7.09–7.17 (Cl-substituted aromatic)
6-Amino-7-(4-phenoxyphenyl)-9-[(3R)-piperidin-3-yl]-7,9-dihydro-8H-purin-8-one 7-(4-phenoxyphenyl) 9-[(3R)-piperidin-3-yl] Rf 0.68 (methanol:dichloromethane:NH₃ 80:20:4) N/A

Key Observations

Compounds with phenoxyethyl () or cyclohexyloxy () groups exhibit lower Rf values (e.g., Rf 0.28 in ), indicating higher hydrophobicity due to bulky aromatic/aliphatic chains.

The 7-acetamide substituent in introduces an additional hydrogen-bond acceptor, which may influence binding affinity in biological targets.

Biological Relevance: Patent-derived analogs () feature complex substituents (e.g., 4-phenoxyphenyl, 4-chlorophenoxy) linked to kinase inhibition or receptor modulation, suggesting the target compound’s pyridine moiety could similarly target enzymatic active sites.

Spectroscopic Trends: Aromatic protons in chlorophenoxy-substituted compounds () resonate at δ 7.09–7.17, reflecting electron-withdrawing effects of chlorine. This contrasts with the target compound’s pyridine ring, which would show distinct deshielding patterns.

Biological Activity

The compound 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one is a purine derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a purine base with several functional groups that may influence its biological activity. The molecular formula is C15H20N4O3C_{15}H_{20}N_4O_3, and it is characterized by:

  • Hydroxyl groups : Contributing to solubility and reactivity.
  • Pyridine moiety : Potentially enhancing receptor binding and activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through purinergic signaling pathways. The purinergic system plays a crucial role in several physiological processes, including:

  • Cell signaling : Nucleotides like ATP and adenosine act on specific receptors (P1 and P2) to mediate cellular responses .
  • Inflammation and immunity : Modulation of immune responses and inflammatory pathways through receptor activation .

2. Pharmacological Effects

Research indicates that compounds structurally related to purines exhibit a range of pharmacological effects:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines through modulation of purinergic receptors.
  • Antitumor : Potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of similar purine derivatives on inflammation models. The results demonstrated significant reductions in inflammatory markers when these compounds were administered, suggesting that the target compound may exhibit similar properties.

Case Study 2: Anticancer Properties

Another research focused on the anticancer potential of purine derivatives, highlighting their ability to induce apoptosis in cancer cells. The study reported that compounds with structural similarities to the target compound showed promising results in reducing tumor growth in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduction in cytokine levels
AntitumorInduction of apoptosis
ImmunomodulatoryModulation of immune responses

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
6-Hydroxy-7-(2-hydroxyethyl)-3-methyl...C15H20N4O3C_{15}H_{20}N_4O_3Anti-inflammatory, Antitumor
7-Hydroxy-6-(2-hydroxyethyl)-3-methyl...C12H19N5O3C_{12}H_{19}N_5O_3Antiviral
8-(Pyridin-3-ylmethyl)adenosineC12H14N4O3C_{12}H_{14}N_4O_3Neuroprotective

Q & A

Basic: What are the optimal synthetic pathways for producing 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one with high purity?

Methodological Answer:
The synthesis of this compound requires multi-step protocols, often involving:

  • Nucleophilic substitution for introducing the pyridin-3-ylmethylamino group.
  • Protection/deprotection strategies for hydroxyl and amino functionalities to prevent side reactions.
  • Purification via gradient elution HPLC or preparative TLC (e.g., ethyl acetate:methanol = 19:1) to isolate intermediates and final products .
  • Yield optimization by adjusting reaction temperatures (e.g., 60–80°C for amination steps) and using catalysts like DMAP or DIPEA to enhance regioselectivity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine analytical techniques to confirm structural features:

  • NMR spectroscopy : Analyze proton environments (e.g., δ 1.22–2.46 ppm for aliphatic protons, δ 8.19–8.23 ppm for aromatic protons in CDCl₃) .
  • Mass spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF, targeting exact mass-to-charge ratios.
  • Chromatography : Compare retention factors (e.g., TLC Rf ~0.44–0.48 in ethyl acetate:methanol systems) against reference standards .

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Discrepancies in NMR or MS data may arise from:

  • Tautomeric equilibria : Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.
  • Impurity interference : Employ orthogonal purification (e.g., sequential HPLC and crystallization) to isolate the target compound .
  • Stereochemical ambiguity : Apply 2D NMR (e.g., NOESY or HSQC) to resolve spatial arrangements of substituents .

Advanced: How to design experiments to investigate the compound’s bioactivity and mechanism of action?

Methodological Answer:
Adopt a tiered approach:

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase or phosphatase targets) using fluorescence polarization or radiometric assays .
  • Cellular models : Use dose-response curves (0.1–100 µM) in relevant cell lines to assess cytotoxicity or pathway modulation.
  • In silico docking : Model interactions with binding pockets (e.g., ATP-binding domains) using software like AutoDock or Schrödinger .

Advanced: How to address discrepancies in bioactivity data across different experimental models?

Methodological Answer:
Contradictions may stem from:

  • Variability in cell permeability : Compare results from cell-free vs. cell-based assays.
  • Metabolic instability : Conduct stability studies in liver microsomes or plasma to identify degradation products .
  • Species-specific effects : Replicate assays in primary cells from multiple organisms (e.g., human, murine).
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for biological variability .

Basic: What strategies improve the compound’s solubility for in vitro studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to exploit ionization of hydroxyl and amino groups.
  • Micellar encapsulation : Test non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .

Advanced: How to optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Structural modifications : Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to enhance bioavailability.
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites in hepatocyte incubations.
  • Tissue distribution studies : Employ radiolabeled analogs (e.g., ¹⁴C) to track biodistribution in animal models .

Advanced: How to integrate this compound into broader mechanistic studies of purine analog interactions?

Methodological Answer:

  • Competitive binding assays : Use SPR or ITC to measure affinity against known purine receptors (e.g., adenosine A₂A).
  • Gene expression profiling : Apply RNA-seq or qPCR to identify downstream targets after treatment.
  • Cross-linking studies : Use photoaffinity probes to map binding sites in cellular lysates .

Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Use SwissADME or Molinspiration to assess drug-likeness.
  • LogP calculation : Employ ChemAxon or MarvinSuite to predict hydrophobicity.
  • pKa estimation : Tools like ACD/Labs or Epik refine ionization states under physiological conditions .

Advanced: How to reconcile conflicting data on the compound’s environmental impact in interdisciplinary studies?

Methodological Answer:

  • Environmental fate modeling : Use EPI Suite or ECHA tools to predict biodegradation and bioaccumulation.
  • Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) via OECD guidelines.
  • Lifecycle analysis : Integrate synthesis byproduct data into sustainability frameworks (e.g., Green Chemistry principles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.